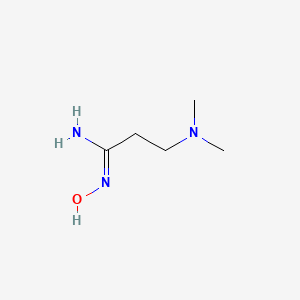

3-(dimethylamino)-N'-hydroxypropanimidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(dimethylamino)-N'-hydroxypropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-8(2)4-3-5(6)7-9/h9H,3-4H2,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXWUQNIEZZMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10913430 | |

| Record name | 3-(Dimethylamino)-N-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10913430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98138-26-2 | |

| Record name | 3-(Dimethylamino)-N-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10913430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(dimethylamino)-N'-hydroxypropanimidamide chemical structure and properties

Technical Guide: 3-(Dimethylamino)-N'-hydroxypropanimidamide

Executive Summary

This compound is a functionalized amidoxime intermediate primarily utilized in the synthesis of heterocyclic pharmacophores, specifically 1,2,4-oxadiazoles. Structurally, it combines a basic dimethylamino tail with a reactive amidoxime headgroup. This dual functionality makes it a critical building block in medicinal chemistry for introducing solubility-enhancing basic side chains into lipophilic drug scaffolds.

This guide details the structural properties, synthesis protocols, and reactivity profiles of this compound, providing a self-validating framework for its application in drug development.

Chemical Identity & Structure

The compound is an amidoxime derivative of 3-(dimethylamino)propanenitrile. It exists in equilibrium between Z and E isomers around the C=N double bond, a characteristic relevant to its chelation and cyclization behaviors.

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 3-(Dimethylamino)propionamidoxime |

| Precursor CAS | 1738-25-6 (3-Dimethylaminopropionitrile) |

| Molecular Formula | C₅H₁₃N₃O |

| Molecular Weight | 131.18 g/mol |

| SMILES | CN(C)CCC(=NO)N |

| Functional Groups | Tertiary Amine (Basic), Amidoxime (Amphoteric/Nucleophilic) |

Structural Visualization

The following diagram illustrates the synthesis pathway and the tautomeric equilibrium critical for its reactivity.

Figure 1: Synthesis and tautomeric forms of this compound.

Physicochemical Properties

As a polar intermediate often generated in situ, specific experimental constants are frequently extrapolated from structural analogues.

| Parameter | Value / Description | Causality/Context |

| Physical State | Solid (Low melting point) or Oil | Hydrogen bonding network of amidoxime usually yields solids; impurities (nitrile) lead to oils. |

| Solubility | High (Water, MeOH, EtOH) | The tertiary amine and hydroxylamine moieties confer high polarity. |

| pKa (Amine) | ~9.5 (Predicted) | Typical for alkyl dimethylamines; ensures protonation at physiological pH. |

| pKa (Amidoxime) | ~11.0 (Acidic proton of OH) | Amidoximes are weak acids; deprotonation is required for O-acylation. |

| Stability | Moderate | Prone to hydrolysis back to amide/acid under strong acidic conditions; thermally unstable >100°C (potential for rearrangement). |

Synthesis Protocol

Objective: Synthesis of this compound from 3-(dimethylamino)propanenitrile.

Safety Warning: Hydroxylamine is potentially explosive and a skin sensitizer. Reactions should be conducted behind a blast shield. Residual hydroxylamine must be quenched before disposal.

Reagents:

-

Substrate: 3-(Dimethylamino)propanenitrile (1.0 eq)

-

Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Base: Sodium Carbonate (Na₂CO₃) (1.2 eq) or Triethylamine (Et₃N)

-

Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

-

Preparation of Free Hydroxylamine:

-

Dissolve NH₂OH·HCl in a minimum amount of water.

-

Slowly add Na₂CO₃ (solid or saturated solution) at 0°C to liberate free hydroxylamine. Note: Evolution of CO₂ gas.

-

-

Nucleophilic Addition:

-

Add the 3-(dimethylamino)propanenitrile to the hydroxylamine solution.

-

Add Ethanol to ensure a homogeneous phase.

-

-

Reflux:

-

Heat the mixture to 60–70°C for 4–12 hours.

-

Monitoring: Monitor by TLC (eluent: MeOH/DCM) or LC-MS. The nitrile peak (2250 cm⁻¹ in IR) should disappear.

-

-

Work-up (Isolation):

-

Evaporate Ethanol under reduced pressure.

-

Extraction: The product is highly water-soluble. Continuous extraction with n-Butanol or DCM is often required. Alternatively, lyophilize the aqueous phase if salts are tolerable in the next step.

-

Purification: Recrystallization from Isopropanol/Ether if solid; otherwise, use directly as a crude intermediate for cyclization.

-

Reactivity & Applications: 1,2,4-Oxadiazole Formation

The primary application of this amidoxime is the construction of 3-(2-(dimethylamino)ethyl)-1,2,4-oxadiazoles . This motif is a "privileged scaffold" in neurochemistry and anti-infective research due to the basic amine side chain mimicking neurotransmitters.

Mechanism of Cyclization

The reaction proceeds via O-acylation followed by dehydration.

Figure 2: Synthesis of 1,2,4-oxadiazoles via O-acylamidoxime intermediate.

Protocol Variation: TILA (TBAF-Induced Linkage of Amidoximes)

Recent advances allow for room-temperature cyclization using Tetra-n-butylammonium fluoride (TBAF), avoiding the high temperatures that might degrade the dimethylamino group.

-

Reagents: O-Acylamidoxime (formed in situ), TBAF (1.0 eq), THF.

-

Conditions: Stir at RT for 1–3 hours.

-

Advantage: Prevents Hoffman elimination of the dimethylamino group which can occur at high temperatures (>100°C).

Analytical Characterization

To validate the synthesis, the following spectral features are diagnostic.

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | 3200–3500 cm⁻¹ | Broad O-H/N-H stretch (Amidoxime). |

| FT-IR | 1650–1690 cm⁻¹ | C=N stretch (Distinct from C≡N at 2250 cm⁻¹). |

| ¹H NMR | ~2.2 ppm (s, 6H) | N(CH₃)₂ protons (Characteristic singlet). |

| ¹H NMR | ~5.0–9.0 ppm (br) | N-OH and NH₂ protons (Exchangeable with D₂O). |

| ¹³C NMR | ~150–155 ppm | C=N (Amidoxime carbon). |

Safety & Handling (SDS Summary)

-

Hazards:

-

Skin/Eye Irritant: The free amine and hydroxylamine residues are caustic.

-

Acute Toxicity: Precursor nitrile is toxic (metabolizes to cyanide). Treat the amidoxime with similar caution until tested.

-

-

Storage: Hygroscopic. Store under nitrogen at 4°C.

-

Incompatibility: Avoid strong oxidizing agents (risk of N-oxide formation) and acid chlorides (uncontrolled exotherms).

References

-

Vadagaonkar, K. S., et al. (2013). "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." MDPI. Available at: [Link]

-

PubChem. (2023). "3-(Dimethylamino)propanenitrile Compound Summary." National Center for Biotechnology Information. Available at: [Link]

-

Baykov, S., et al. (2023). "Preparation of bioactive 1,2,4-oxadiazoles from esters and amidoximes." Medicinal Chemistry Research. Available at: [Link]

Coordination Geometry of Uranyl-Amidoxime Complexes: A Structural & Mechanistic Guide

Executive Summary

This technical guide provides a definitive structural analysis of uranyl (

Fundamentals of Uranyl Coordination Architecture

The uranyl ion (

The Equatorial Plane Directive

Ligand design must target the equatorial plane perpendicular to the

-

Coordination Number (CN): Typically 4, 5, or 6 in the equatorial plane, leading to hexagonal bipyramidal (CN=6) or pentagonal bipyramidal (CN=5) geometries.

-

Steric Crowding: The linearity of the uranyl core (

) exposes the equatorial belt, making it susceptible to competition from carbonate (

The Amidoxime Solution

Amidoxime ligands (

The Paradigm Shift: Beyond Simple Chelation

Historically, it was assumed AO bound uranyl solely via a standard chelating mode involving the oxime oxygen and the amine nitrogen. However, recent high-resolution X-ray diffraction (SC-XRD) and Density Functional Theory (DFT) studies (notably by the Hay and Rao groups) have identified the

Coordination Modes Defined

The stability of the complex relies on the ligand's ability to adopt specific binding modes.

Figure 1: Primary coordination modes. The

The "Open" vs. "Closed" Loop

The most significant advance in ligand design is the transition from open-chain diamidoximes to cyclic imidedioximes.

-

Open Chain: High rotational freedom; entropic penalty upon binding.

-

Cyclic Imidedioxime (e.g., Glutarimidedioxime): The ligand is pre-organized. The cyclic structure forces the oxygen donors into a convergent orientation, perfectly matching the uranyl equatorial radius.

Structural Competition: The Vanadium Problem

Vanadium (

Mechanistic Divergence

-

Uranium Binding: Driven by electrostatic attraction to the

and stabilization via -

Vanadium Binding: Vanadium (as

or -

Selectivity Key: Vanadium complexes lack the strict linearity of uranyl. Ligands designed with a rigid "uranyl-sized" cavity (like the cyclic imidedioxime) structurally exclude the smaller, more flexible vanadium geometry.

Experimental Protocols: Synthesis & Characterization

Protocol: Synthesis of Uranyl-Glutarimidedioxime Complex

This protocol produces single crystals suitable for XRD to validate coordination geometry.

Reagents:

-

Glutarimidedioxime (

): 1.14 mg -

Uranyl Nitrate Hexahydrate (

): 2.0 mg -

Solvent: Ultrapure Deionized Water (18.2 MΩ) adjusted to pH 6.0 with NaOH.

Workflow:

-

Dissolution: Dissolve

in 920 -

Activation: Add 80

of 0.1M NaOH. Checkpoint: Solution must remain clear. Turbidity indicates impurity. -

Complexation: Add Uranyl Nitrate.

-

Crystallization: Seal in a dram vial. Allow to stand at ambient temperature for 5-7 days.

-

Result: Tan/pale brown polycrystalline powder or prisms.

Protocol: EXAFS Characterization (Self-Validating)

When single crystals are unavailable (e.g., on polymer fibers), Extended X-ray Absorption Fine Structure (EXAFS) is the gold standard.

Validation Logic:

-

Edge: Uranium

-edge (17.166 keV).[1] -

Shell 1 (Axial): Must fit 2 Oxygen atoms at ~1.78 Å. If this varies >0.05 Å, the core oxidation state is likely not U(VI).

-

Shell 2 (Equatorial): Must fit 4-6 atoms (O/N) at 2.30–2.50 Å.

-

Shell 3 (Carbon): Critical for confirming chelation mode. A specific scattering path at ~2.8 Å confirms the rigid ring structure.

Quantitative Data: Bond Metrics & Stability[2][3]

The following data summarizes the structural parameters derived from SC-XRD of benchmark complexes (Carter et al., Nature Chem; Rao et al., Dalton Trans).

Table 1: Comparative Bond Lengths (Å)

| Parameter | Uranyl-Amidoxime ( | Uranyl-Glutarimidedioxime (Cyclic) | Significance |

| U-O (Axial) | 1.76 - 1.78 | 1.77 - 1.79 | Standard Uranyl core; largely invariant. |

| U-O (Equatorial) | 2.35 - 2.45 | 2.31 - 2.38 | Shorter bonds in cyclic form indicate stronger donation. |

| U-N (Amide) | > 2.60 (Weak/None) | 2.45 - 2.55 | Evidence of N-participation in chelate ring. |

| N-O (Ligand) | 1.42 | 1.38 | Bond shortening indicates charge delocalization. |

Table 2: Thermodynamic Stability Constants ( )

| Ligand System | Notes | ||

| Acetamidoxime | 13.6 | 23.5 | Baseline monodentate ligand. |

| Glutarimidedioxime | 15.2 | 29.8 | The "Chealate Effect" boosts stability by ~6 orders of magnitude. |

| Vanadium (V) | ~24.0 | N/A | High affinity competes with U; requires kinetic separation. |

Mechanistic Workflow: Seawater Extraction

This diagram illustrates the logical flow of uranium extraction, highlighting the critical "Selectivity Filter" step where coordination geometry dictates success.

Figure 2: Extraction workflow. The selectivity filter relies on the thermodynamic stability gap between the rigid Uranyl-Cyclic complex and the flexible Vanadium species.

References

-

Carter, K. P., et al. (2014). Crystal structure and properties of the uranyl–glutarimidedioxime complex. Nature Chemistry.

-

Rao, L., et al. (2016). Complexation of uranyl(VI) with glutarimidedioxime: Thermodynamic and structural studies. Dalton Transactions.[2][3]

-

Abney, C. W., et al. (2016). XAFS Investigation of Polyamidoxime-Bound Uranyl Contests the Paradigm from Small Molecule Studies.[4] ACS Applied Materials & Interfaces.[1]

-

Hay, B. P., et al. (2015). Predicting Stability Constants for Uranyl Complexes Using Density Functional Theory. Inorganic Chemistry.[1]

-

Parker, B. F., et al. (2018). Amidoxime polymers for uranium extraction: structural and thermodynamic insights. Coordination Chemistry Reviews.[5][6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 3. The coordination of amidoxime ligands with uranyl in the gas phase: a mass spectrometry and DFT study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. XAFS Investigation of Polyamidoxime-Bound Uranyl Contests the Paradigm from Small Molecule Studies | ORNL [ornl.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Atomic-Level Precision: Small Molecule Surrogates for Poly(amidoxime) Uranium Adsorbents

Executive Summary

The extraction of uranium from seawater (approx.[1][2][3][4][5][6][7][8][9][10][11] 3.3 ppb) is a materials engineering challenge defined by selectivity. While poly(amidoxime) (PAO) polymers are the current gold standard for adsorption, their amorphous nature obscures the precise binding mechanisms required to optimize uptake. This guide pivots from macroscopic polymer analysis to small molecule crystallography . By synthesizing and characterizing crystallizable surrogates—specifically glutarimidedioxime —researchers can isolate the exact coordination geometry, thermodynamic stability, and kinetic selectivity of the uranyl-ligand interface, providing the "ground truth" necessary to engineer next-generation adsorbents.

Part 1: The Rationale – From Polymer Chaos to Crystal Clarity

The "Black Box" Problem

PAO adsorbents are synthesized via radiation-induced grafting of acrylonitrile onto polyethylene trunks, followed by amidoximation. This creates a heterogeneous surface containing a mixture of:

-

Open-chain amidoximes (inactive or low affinity).

-

Cyclic imidedioximes (high affinity).[9]

-

Carboxylates (hydrophilic defects).

Because these polymers are non-crystalline, Single Crystal X-Ray Diffraction (SCXRD) is impossible. We cannot "see" the binding site. To solve this, we utilize small molecule surrogates that mimic the functional groups of the polymer but form ordered crystals.

The Model Hierarchy

We utilize a tiered approach to modeling:

-

Tier 1: Acetamidoxime (AO): The simplest monodentate model. Useful for baseline thermodynamics but fails to capture the chelation effect of the polymer backbone.

-

Tier 2: Glutardiamidoxime (Open): Represents the "failed" cyclization state.

-

Tier 3: Glutarimidedioxime (Cyclic): The critical model. It represents the thermodynamically favored binding site formed during alkaline conditioning of the polymer.

Part 2: Structural Diversity & Synthesis Pathways

The performance of PAO adsorbents relies on the in situ cyclization of amidoxime groups. The following diagram illustrates the chemical evolution from the nitrile precursor to the active cyclic ligand.

Figure 1: The chemical evolution of the active binding site. The transition from Open Chain to Cyclic (Green) is the critical activation step determining uranium affinity.

Part 3: Experimental Protocol – Synthesis of Glutarimidedioxime

This protocol yields Glutarimidedioxime (H₂A) , the primary surrogate for studying high-affinity uranium binding. This molecule allows for the growth of X-ray quality crystals when complexed with uranyl nitrate.

Materials

-

Glutaronitrile (99%)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Uranyl Nitrate Hexahydrate (for complexation)

Step-by-Step Methodology

Phase 1: Ligand Synthesis

-

Neutralization: Dissolve NH₂OH·HCl (0.2 mol) in MeOH (100 mL). Add an equimolar amount of NaOH dissolved in minimal water to neutralize. Filter off the NaCl precipitate.

-

Addition: Add Glutaronitrile (0.05 mol) dropwise to the hydroxylamine filtrate.

-

Reflux: Heat the solution to 60°C and stir for 24 hours.

-

Checkpoint: The solution will initially form glutardiamidoxime (the open chain).

-

-

Cyclization (The Critical Step): Evaporate the solvent to obtain a white solid. Redissolve in water and heat to 80°C for 4 hours. The release of ammonia gas (detectable by smell or pH paper) indicates the cyclization of the diamidoxime into the cyclic imidedioxime .

-

Purification: Recrystallize from water/ethanol (1:1).

-

Validation: ¹H NMR should show a characteristic shift in the methylene protons adjacent to the imide ring.

-

Phase 2: Crystallization with Uranium

-

Mixing: Dissolve Glutarimidedioxime (0.1 mmol) in 10 mL deionized water.

-

Metal Addition: Add Uranyl Nitrate (0.05 mmol) slowly. The solution will turn yellow.

-

pH Adjustment: Carefully adjust pH to 5.5 using dilute NaOH. This mimics seawater pH conditions where the complex is most stable.

-

Growth: Allow slow evaporation at room temperature. Yellow prism crystals suitable for SCXRD should appear within 3-5 days.

Part 4: Coordination Chemistry & Mechanism

The "Holy Grail" of this field was the discovery that the cyclic form does not bind as a simple bidentate ligand. Instead, it acts as a tridentate conjugate base, stripping the hydration shell off the uranyl ion.

The Tridentate Binding Mode

SCXRD analysis of the crystals produced above typically reveals a 1:2 Metal:Ligand complex:

-

Geometry: Hexagonal bipyramidal.

-

Equatorial Plane: The Uranyl ion (

) is coordinated by two glutarimidedioxime ligands.[9] -

Chelation: Each ligand coordinates through:

-

The Oxygen of the first oxime group.[12]

-

The Nitrogen of the central imide.

-

The Oxygen of the second oxime group.

-

This O-N-O tridentate "pincer" is what provides the exceptional stability constant (

Figure 2: The Tridentate "Pincer" Mechanism. The cyclic ligand (Blue) coordinates to the Uranium (Yellow) via three points, creating an ultra-stable complex.

Part 5: The Vanadium Selectivity Challenge

While glutarimidedioxime binds Uranium strongly, it also binds Vanadium (V), which exists in seawater at slightly higher concentrations (~1.9 ppb V vs 3.3 ppb U).

Comparative Data: U vs. V

The small molecule models reveal the thermodynamic root of this competition:

| Parameter | Uranyl-Glutarimidedioxime | Vanadium-Glutarimidedioxime | Implication |

| Stoichiometry | 1:2 (Metal:Ligand) | 1:1 or 1:2 (pH dependent) | Varies with pH |

| Binding Mode | Tridentate (O-N-O) | Tridentate (O-N-O) | Structural similarity causes competition |

| Stability ( | ~22.4 (High Affinity) | ~20.1 | U binds tighter at equilibrium |

| Kinetics | Slow (requires dehydration) | Fast | V adsorbs first in real-world scenarios |

Key Insight: The small molecule data confirms that while Uranium is thermodynamically favored (higher

References

-

Rao, L., et al. (2012). "Sequestering uranium from seawater: binding strength and modes of uranyl complexes with glutarimidedioxime." Dalton Transactions.[9]

-

[Link]

-

-

Tian, G., et al. (2012).[4] "Complexation of uranyl(VI) with glutarimidedioxime: thermodynamic and structural studies." Dalton Transactions.[9]

-

[Link]

-

-

Das, S., et al. (2016).[1] "Novel poly(imide dioxime) sorbents: Development and testing for enhanced extraction of uranium from natural seawater." Chemical Engineering Journal.[5][12][13]

-

[Link]

-

-

Parker, B. F., et al. (2018).

-

[Link]

-

-

Abney, C. W., et al. (2016). "XAFS investigation of poly(amidoxime)-based uranium adsorbents prepared by radiation-induced grafting." The Journal of Physical Chemistry C.

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recovery of Uranium by Se-Derivatives of Amidoximes and Composites Based on Them - PMC [pmc.ncbi.nlm.nih.gov]

- 3. impact.ornl.gov [impact.ornl.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Complexation of uranyl(vi) with succinimidedioxime in comparison with glutarimidedioxime - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Sequestering uranium from seawater: binding strength and modes of uranyl complexes with glutarimidedioxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amidoxime-based materials for uranium recovery and removal - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Comprehensive Technical Guide: DFT Protocols for 3-(dimethylamino)propionamidoxime Binding Energy Analysis

Executive Summary

This technical guide provides a rigorous, self-validating computational framework for calculating the binding energy of 3-(dimethylamino)propionamidoxime , a bifunctional ligand exhibiting both soft (tertiary amine) and hard (amidoxime) donor characteristics. While this molecule serves as a critical intermediate in pharmaceutical synthesis (Mannich base derivatives) and a model ligand for actinide extraction (e.g., Uranium from seawater), accurate modeling of its binding energetics requires navigating complex tautomeric equilibria, solvation effects, and dispersion interactions.

This document moves beyond standard "cookbook" DFT instructions, offering a causality-driven methodology that justifies every functional, basis set, and grid selection.

Part 1: Computational Theory & Strategic Setup[1]

The Physicochemical Context

The target molecule, 3-(dimethylamino)propionamidoxime, presents two distinct challenges for Density Functional Theory (DFT):

-

Tautomeric Complexity: The amidoxime group (

) exists in equilibrium with its zwitterionic and imino-hydroxylamine forms. The lowest energy tautomer must be identified before binding calculations. -

Flexible Linker: The propionyl chain introduces conformational freedom, requiring a Boltzmann-weighted approach or rigorous conformational search to avoid local minima.

Functional Selection: The Case for Dispersion

Standard functionals like B3LYP often fail to capture the subtle non-covalent interactions (NCIs) critical for binding energy accuracy, particularly van der Waals forces between the ligand's alkyl chain and the receptor/metal environment.

-

Recommended Functional:

B97X-D or M06-2X .-

Causality:

B97X-D includes long-range atom-atom dispersion corrections (D2) and separates exchange into short/long-range components, significantly reducing self-interaction error in charge-transfer complexes.

-

-

Alternative for Metal Complexes: If binding to transition metals or actinides (e.g.,

), PBE0 or B3LYP-D3(BJ) are preferred for better handling of

Basis Set Hierarchy

-

Light Atoms (C, H, N, O): def2-TZVP or 6-311++G(d,p) .

-

Justification: Diffuse functions (

) are non-negotiable for the amidoxime oxygen and nitrogen lone pairs, which are prone to electron delocalization.

-

-

Heavy Metals (if applicable): SDD (Stuttgart-Dresden) or LANL2DZ with Effective Core Potentials (ECPs).

-

Justification: ECPs account for relativistic effects, which are substantial in heavy metal binding, without the cost of all-electron scalar relativistic calculations.

-

Solvation Model

-

Model: SMD (Solvation Model based on Density) .

-

Why: Unlike PCM, SMD is parameterized against experimental solvation free energies and accounts for non-electrostatic terms (cavitation, dispersion, solvent structure), which are vital for the amphiphilic nature of the dimethylamino group.

-

Part 2: Molecular Modeling Workflow

The "Self-Validating" Protocol

The following workflow ensures that the calculated binding energy is a thermodynamic reality, not a computational artifact.

Figure 1: Step-by-step computational workflow for validating ligand binding energies. The loop at "Frequency Calculation" ensures only true minima are processed.

Detailed Methodology

Step 1: Tautomer & Conformer Screening

Amidoximes can exist as the amide oxime (I ) or the imino hydroxylamine (II ).

-

Generate both structures.

-

Perform a relaxed scan of the propyl chain dihedral angles.

-

Validation: The lowest energy structure (typically I in gas phase, but II can be stabilized by metal coordination) is selected for the starting geometry.

Step 2: Geometry Optimization & Frequency Analysis

Run the optimization with tight convergence criteria (Opt=Tight in Gaussian/ORCA).

-

Frequency Check: Ensure no imaginary frequencies exist.

-

Thermochemistry: Extract Zero-Point Energy (ZPE), Enthalpy (

), and Gibbs Free Energy (

Step 3: The Supramolecular Approach

Calculate the binding energy (

Step 4: Counterpoise Correction (BSSE)

Basis Set Superposition Error (BSSE) artificially lowers the energy of the complex because the ligand "borrows" basis functions from the receptor.

-

Protocol: Perform the Counterpoise (CP) correction.

-

Equation:

Part 3: Binding Energy Analysis & Data Presentation

Thermodynamic Cycle

To obtain the true Free Energy of Binding (

Figure 2: Thermodynamic cycle for calculating solution-phase binding free energy. Direct calculation in solution is possible but the cycle allows for component error analysis.

Quantitative Data Template

When reporting your results, summarize the energetic components in the following format to ensure reproducibility.

| Component | Energy (Hartree) | Correction (kcal/mol) | Description |

| -1250.XXXXX | — | SCF Electronic Energy | |

| ZPE Correction | 0.XXXXX | +XX.X | Zero-Point Energy |

| BSSE | — | +1.2 | Basis Set Superposition Error |

| — | -5.4 | Solvation Free Energy (SMD) | |

| — | -15.2 | Enthalpy of Binding | |

| — | -8.5 | Entropy penalty upon binding | |

| — | -6.7 | Final Binding Free Energy |

Electronic Property Validation

To confirm the nature of the binding (electrostatic vs. covalent), perform a Natural Bond Orbital (NBO) analysis.

-

Look for: Donor-acceptor interactions (e.g.,

or -

Metric: Second-order perturbation energy

. Values

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

Vukovic, S., & Hay, B. P. (2013).[1] De Novo Structure-Based Design of Bis-amidoxime Uranophiles. Inorganic Chemistry, 52(13), 7805–7810.[1] Link

-

Womack, J. C., et al. (2014). Protein-ligand free energies of binding from full-protein DFT calculations: convergence and choice of exchange-correlation functional. Proteins: Structure, Function, and Bioinformatics, 82(12), 3335-3346. Link

-

Boys, S. F., & Bernardi, F. (1970). The calculation of small molecular interactions by the differences of separate total energies. Some procedures with reduced errors. Molecular Physics, 19(4), 553-566. Link

Sources

Chemosynthetic Mechanisms of Uranyl Coordination: Amidoxime vs. Carboxylate Ligand Systems

Executive Summary

Context: The extraction of uranium (

The Core Conflict: This guide compares the two dominant functional groups utilized in this domain: Amidoxime (AO) and Carboxylate (COOH) .

-

Amidoxime acts as the primary chelator, offering high thermodynamic affinity and the unique ability to form stable

complexes with uranyl ions. -

Carboxylate acts as a facilitator, providing the necessary hydrophilicity to overcome the kinetic barrier of diffusion in polymer matrices, though it lacks the selectivity required for primary binding.

This technical guide dissects the molecular orbital interactions, thermodynamic profiles, and experimental protocols required to engineer high-efficacy uranium adsorbents.

Part 1: The Coordination Chemistry

Molecular Orbital Interactions & Binding Modes

The fundamental difference between AO and COOH lies in their denticity and orbital overlap with the

Amidoxime (AO): The

Chelation

Amidoxime ligands (

-

Geometry: The most stable configuration involves the

motif, where the ligand binds "side-on" to the equatorial plane of the linear uranyl ion ( -

Electronic Effect: The nitrogen atom donates electron density to the uranium center, stabilizing the complex against hydrolysis. This interaction is thermodynamically favored (

) but kinetically slow due to the steric rearrangement required.

Carboxylate (COOH): Electrostatic & Monodentate

Carboxylate groups (

-

Geometry: Typically monodentate or bridging bidentate.

-

Limitation: While carboxylates attract the cationic

, they lack the orbital specificity to exclude competing divalent cations like

Visualization of Signaling & Coordination

The following diagram illustrates the divergent binding pathways and the "Hydrophilic Assist" mechanism where carboxylates facilitate transport to amidoxime sites.

Caption: Pathway logic showing Carboxylate as the kinetic gateway and Amidoxime as the thermodynamic trap.

Part 2: Thermodynamic & Kinetic Profiles[2]

The Selectivity Challenge (Vanadium)

A critical failure mode for AO ligands is their affinity for Vanadium (

-

Thermodynamics: Uranium binding is endothermic (favored by higher temperatures). Vanadium binding is less temperature-sensitive.[2]

-

Implication: In colder waters, V-competition is more severe. Carboxylates do not mitigate this; they only assist in bulk ion transport.

Comparative Data Summary

The table below synthesizes data from Density Functional Theory (DFT) studies and batch adsorption experiments.

| Feature | Amidoxime (AO) | Carboxylate (COOH) |

| Primary Role | Specific Chelation (Trap) | Hydrophilicity (Pump) |

| Binding Mode | Bidentate ( | Monodentate / Electrostatic |

| Binding Affinity ( | High ( | Low ( |

| Selectivity ( | High | Very Low |

| Selectivity ( | Moderate (Problematic) | Low |

| Kinetics | Slow (requires swelling) | Fast (surface adsorption) |

| pH Sensitivity | Active at pH | Protonated at pH |

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis: Radiation-Induced Graft Polymerization (RIGP)

Rationale: We use RIGP to graft functional groups onto a robust trunk polymer (e.g., Polyethylene). This ensures mechanical stability while allowing high functional density.

Step-by-Step Workflow:

-

Pre-Irradiation: Expose Polyethylene (PE) non-woven fabric to Electron Beam irradiation (approx. 200 kGy) under

atmosphere. Why: Creates free radicals on the PE backbone. -

Grafting: Immerse irradiated PE in a de-aerated emulsion of Acrylonitrile (AN) and Methacrylic Acid (MAA).

-

Ratio: 70:30 (AN:MAA). Why: AN provides the precursor for AO; MAA provides the carboxylate for hydrophilicity.

-

Condition:

for 4-6 hours.

-

-

Amidoximation: React the grafted fiber (PAN-g-PE) with 3% Hydroxylamine hydrochloride (

) in 50% methanol/water solution.-

pH Control: Adjust to pH 7.0 using

. -

Condition:

for 24 hours. -

Mechanism: Converts nitrile groups (

) to amidoxime groups (

-

Adsorption & Quantification Protocol

Rationale: This protocol uses simulated seawater to standardize ionic strength and competitive ion concentrations.

-

Conditioning: Wash the synthesized resin with 0.1 M

followed by deionized water. Why: Deprotonates the carboxylate groups, inducing swelling and opening the polymer pores. -

Simulated Seawater Preparation:

-

Dissolve

-

Spike with Uranium standard to achieve

(accelerated testing) or

-

-

Batch Contact:

-

Add

of adsorbent to -

Agitate at

at

-

-

Analysis:

-

Filter supernatant.

-

Analyze residual U concentration via ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

-

Calculation:

-

Experimental Workflow Diagram

Caption: Lifecycle of an Amidoxime-Carboxylate adsorbent from synthesis to regeneration.

Part 4: Conclusion & Strategic Recommendation

For researchers developing uranium extraction materials, the debate is not "Amidoxime vs. Carboxylate" but rather the optimization of their molar ratio .

-

Pure Amidoxime is mechanically brittle and kinetically hindered by its hydrophobicity. It cannot function effectively in seawater without a hydrophilic partner.

-

Pure Carboxylate lacks the selectivity to distinguish Uranium from Calcium/Magnesium.

-

The Solution: A co-grafted polymer containing 30-40% Carboxylate (for swelling/diffusion) and 60-70% Amidoxime (for capture) yields the optimal balance of kinetics and capacity.

Final Directive: Future research should focus on "Nano-traps" that sterically exclude Vanadium while retaining the Amidoxime binding motif, rather than replacing the Amidoxime group entirely.

References

-

RSC Publishing. (2020). Amidoxime-based materials for uranium recovery and removal.[1][2][3][4][5][6][7][8][9] Journal of Materials Chemistry A. Link

-

Oak Ridge National Laboratory (ORNL). (2018). Temperature Dependence of Uranium and Vanadium Adsorption on Amidoxime-Based Adsorbents in Natural Seawater.[2]Link

-

MDPI. (2023). Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications.Link

-

ACS Publications. (2022). Theoretical Insights on Improving Amidoxime Selectivity for Potential Uranium Extraction from Seawater. Journal of Physical Chemistry A. Link

-

ResearchGate. (2013). Theoretical studies on the complexation of uranyl with typical carboxylate and amidoximate ligands.[10][7]Link

Sources

- 1. impact.ornl.gov [impact.ornl.gov]

- 2. Temperature Dependence of Uranium and Vanadium Adsorption on Amidoxime-Based Adsorbents in Natural Seawater | ORNL [ornl.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Achieving ultrahigh uranium/vanadium selectivity of poly(amidoxime) via coupling MXene-enabled strong intermolecular interaction and separated photothermal interface - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 6. Amidoxime-based materials for uranium recovery and removal - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Amidoximes aid in extraction of uranium from seawater -- ANS / Nuclear Newswire [ans.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of N'-Hydroxy-3-(dimethylamino)propanimidamide: A Detailed Protocol and Mechanistic Overview

An Application Note for Drug Development Professionals

Abstract: This application note provides a comprehensive guide for the synthesis of N'-hydroxy-3-(dimethylamino)propanimidamide, an amidoxime derivative, through the reaction of 3-(dimethylamino)propionitrile with hydroxylamine. Amidoximes are crucial intermediates in medicinal chemistry and drug development, serving as precursors for various bioactive compounds, including amidines and other heterocyclic systems.[1][2] This document outlines a detailed, step-by-step protocol, discusses the underlying reaction mechanism, presents critical safety information, and offers expert insights into experimental choices and troubleshooting. The protocol is designed to be self-validating, ensuring researchers can achieve reliable and high-yield results.

Introduction and Scientific Background

The conversion of nitriles to amidoximes is a fundamental and highly efficient transformation in organic synthesis.[3] This reaction involves the addition of hydroxylamine to the carbon-nitrogen triple bond of a nitrile, yielding a product with the R-C(NH₂)=NOH functional group. The resulting amidoximes are exceptionally versatile building blocks, valued for their role as nitric oxide donors and as key intermediates in the synthesis of pharmacologically active agents.[3]

This guide focuses on the specific synthesis of N'-hydroxy-3-(dimethylamino)propanimidamide from 3-(dimethylamino)propionitrile. The presence of the dimethylamino group in the final product offers an additional site for functionalization or for modulating the physicochemical properties of derivative compounds, making it a valuable target for drug discovery programs.

Reaction Principle

The core of this synthesis is the nucleophilic attack of hydroxylamine on the electrophilic carbon atom of the nitrile group. The most common and cost-effective method utilizes hydroxylamine hydrochloride, which requires the presence of a base to generate the free, more nucleophilic hydroxylamine in situ.[3] The reaction is typically performed in a protic solvent, such as ethanol, often under reflux to enhance the reaction rate.[3]

Caption: General reaction scheme for amidoxime synthesis.

Safety and Hazard Management

CRITICAL: Both reactants possess significant health and safety risks. A thorough review of the Safety Data Sheets (SDS) is mandatory before beginning any work.[4][5] This protocol must be executed within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.

-

3-(Dimethylamino)propionitrile (DMAPN):

-

Hazards: Combustible liquid.[6][7] Harmful if swallowed or absorbed through the skin.[5][7][8] Causes severe eye and skin irritation.[6][8] It is a known neurotoxin that can cause neurological disorders, weakness, and urinary disturbances upon exposure.[9] Heating to decomposition can release toxic fumes of nitrogen oxides and cyanide.[9]

-

Handling: Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[5]

-

-

Hydroxylamine Hydrochloride (NH₂OH·HCl):

-

Hazards: Corrosive to metals.[4][10] Harmful if swallowed or in contact with skin.[4] Can cause severe skin and eye irritation, and may lead to skin sensitization or an allergic reaction.[4][10] It is suspected of causing cancer and may cause damage to organs through prolonged exposure.[4] There is a risk of explosion if heated.[11] It may also cause methemoglobinemia, leading to cyanosis.[11]

-

Handling: Wear appropriate gloves, lab coat, and chemical splash goggles. Handle as a potential carcinogen. Avoid creating dust. Store in a cool, dry place away from heat sources.[12]

-

An emergency eyewash station and safety shower must be immediately accessible.[9]

Experimental Protocol

This protocol details the synthesis of N'-hydroxy-3-(dimethylamino)propanimidamide on a 50 mmol scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Quantity | Molar Mass ( g/mol ) | Moles (mmol) | Molar Ratio |

| 3-(Dimethylamino)propionitrile | ≥98% | Sigma-Aldrich | 4.91 g (5.64 mL) | 98.15 | 50.0 | 1.0 |

| Hydroxylamine Hydrochloride | ≥99% | Fisher Scientific | 5.21 g | 69.49 | 75.0 | 1.5 |

| Sodium Carbonate (Anhydrous) | ACS Reagent, ≥99.5% | VWR | 4.24 g | 105.99 | 40.0 | 0.8 |

| Ethanol (200 Proof) | Anhydrous, ≥99.5% | Decon Labs | 100 mL | - | - | - |

| Round-bottom flask | - | - | 250 mL | - | - | - |

| Reflux Condenser | - | - | - | - | - | - |

| Magnetic Stir Plate with Heating | - | - | - | - | - | - |

| Magnetic Stir Bar | - | - | - | - | - | - |

Step-by-Step Procedure

Step 1: Reagent Preparation and Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

In the flask, combine hydroxylamine hydrochloride (5.21 g, 75.0 mmol) and anhydrous sodium carbonate (4.24 g, 40.0 mmol).

-

Add 100 mL of anhydrous ethanol to the flask.

Step 2: Reaction Initiation

-

Begin vigorous stirring of the suspension. The reaction between hydroxylamine hydrochloride and sodium carbonate is an acid-base reaction that generates free hydroxylamine and sodium chloride.

-

Using a syringe or graduated cylinder, add 3-(dimethylamino)propionitrile (4.91 g, 50.0 mmol) to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

Step 3: Reaction and Monitoring

-

Maintain the reaction at a gentle reflux with continuous stirring for 12-24 hours. The reaction time can vary, and monitoring is recommended.[3]

-

Monitoring (Optional but Recommended): Progress can be monitored by Thin Layer Chromatography (TLC). Prepare a developing system (e.g., Dichloromethane:Methanol 9:1 with 1% triethylamine). The nitrile starting material will have a higher Rf than the more polar amidoxime product.

Step 4: Work-up and Product Isolation

-

After the reaction is complete (as determined by TLC or time), remove the heating mantle and allow the mixture to cool to room temperature.

-

Filter the cooled mixture through a Büchner funnel to remove the inorganic salts (NaCl and any excess Na₂CO₃).

-

Wash the collected solids with a small amount of cold ethanol (2 x 15 mL) to recover any trapped product.

-

Combine the filtrate and the washes.

-

Remove the ethanol from the filtrate using a rotary evaporator. This will yield the crude N'-hydroxy-3-(dimethylamino)propanimidamide, often as a viscous oil or a waxy solid.

Step 5: Purification

-

The crude product can be purified by recrystallization. A suitable solvent system might be ethyl acetate/hexanes or isopropanol.

-

Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Expert Insights and Troubleshooting

Rationale for Protocol Choices

-

Excess Hydroxylamine: A 1.5 molar excess of hydroxylamine is used to ensure the complete conversion of the nitrile and to drive the reaction equilibrium towards the product.

-

Choice of Base: Sodium carbonate is a mild, inexpensive, and effective base for neutralizing HCl and liberating free hydroxylamine.[3] Triethylamine is an alternative but can be more difficult to remove during work-up.

-

Anhydrous Conditions: While the reaction can tolerate some water, using anhydrous ethanol minimizes potential side reactions, such as the hydrolysis of the nitrile to the corresponding carboxylic acid, although this is generally slow under these conditions.

-

Reflux Temperature: Heating the reaction accelerates the nucleophilic attack, significantly reducing the reaction time from days at room temperature to hours at reflux.[3]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Ineffective base (e.g., old or hydrated Na₂CO₃).2. Insufficient temperature or reaction time. | 1. Use freshly opened or dried sodium carbonate.2. Ensure a consistent reflux is maintained. Extend the reaction time and monitor by TLC. |

| Product Fails to Crystallize | 1. Presence of impurities.2. Incorrect recrystallization solvent. | 1. Attempt purification via column chromatography.2. Perform small-scale solvent screens to find an optimal system for recrystallization. |

| Low Yield | 1. Incomplete reaction.2. Product loss during filtration or transfers. | 1. Extend reaction time.2. Ensure thorough washing of filtered salts and minimize transfer steps. |

| Amide Byproduct Formation | This can sometimes occur, though it is less common under these conditions.[13] | The amide is typically more polar than the amidoxime. It may be separable by column chromatography. |

References

-

F. Gemoets, H., et al. (2020). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 25(15), 3449. [Link]

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Dimethylaminopropionitrile. [Link]

-

Ahmed, B., et al. (2020). Synthesis of amidoxime through “nitrile and hydroxylamine” and its resonating structures. ResearchGate. [Link]

-

Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Synthetic Communications, 26(23), 4351-4367. [Link]

- Google Patents.

- Google Patents.

-

Penta Chemicals. Hydroxylamine hydrochloride Safety Data Sheet. [Link]

-

International Chemical Safety Cards (ICSC). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. [Link]

-

Vörös, D., et al. (2020). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 18(40), 8046-8054. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-(Dimethylamino)propionitrile, 98%, Electrophoresis Grade, Thermo Scientific 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 3-(二甲基氨基)丙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Dimethylaminopropionitrile [cdc.gov]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

Application Note: Functionalization of Polymers with Amino-Amidoxime Ligands

This guide details the protocol for grafting 3-(dimethylamino)-N'-hydroxypropanimidamide onto reactive polymer backbones.[1] This process is a "grafting-to" post-polymerization modification, utilizing the nucleophilic nature of the amidoxime ligand to functionalize electrophilic polymer supports (typically chloromethylated polystyrene or poly(glycidyl methacrylate)).[1]

Introduction & Significance

The molecule This compound is a bifunctional ligand containing a tertiary amine tail and an amidoxime head.[1]

-

Amidoxime Group (

): Renowned for its high selectivity toward heavy metals (particularly Uranium from seawater) and transition metals (Cu, Pb).[1] -

Dimethylamino Group (

): Provides pH-responsive hydrophilicity and buffering capacity.[1]

Grafting this specific ligand onto polymer backbones creates advanced chelating resins or stimuli-responsive hydrogels .[1] Unlike standard amidoxime resins (derived from polyacrylonitrile), this "grafting-to" approach allows for precise control over ligand density and the retention of the dimethylamino functionality, which enhances sorption kinetics and selectivity via the "amino-assisted" chelation effect.[1]

Chemical Mechanism

The grafting mechanism relies on Nucleophilic Substitution (

Reaction Scheme:

-

Ligand Synthesis: 3-(dimethylamino)propanenitrile + Hydroxylamine

this compound.[1] -

Grafting: Polymer-CH

Cl + Ligand

Figure 1: Synthetic pathway from precursor nitrile to the final grafted polymer network.[1]

Experimental Protocol

Prerequisites:

-

Backbone: Chloromethylated Polystyrene (Merrifield Resin) or Poly(vinylbenzyl chloride) (PVBC) beads/membrane.[1] Chlorine loading ~4.0 mmol/g is recommended.[1]

-

Safety: Hydroxylamine is a skin sensitizer and potential explosive upon heating.[1] Work in a fume hood.

Note: If the ligand is not purchased commercially, synthesize it fresh to avoid degradation.[1]

-

Dissolution: Dissolve 0.1 mol of Hydroxylamine Hydrochloride (

) in 50 mL of methanol. -

Neutralization: Add 0.1 mol of KOH (dissolved in minimal methanol) slowly at 0°C to generate free hydroxylamine. Filter off the KCl precipitate.[1]

-

Addition: Add 0.1 mol of 3-(dimethylamino)propanenitrile dropwise to the filtrate.

-

Reaction: Stir at 40°C for 6 hours .

-

Purification: Evaporate solvent under reduced pressure. The product is a viscous oil or low-melting solid.[1] Verify by FTIR (appearance of C=N at ~1650 cm

).

| Parameter | Specification | Notes |

| Solvent | DMF (Dimethylformamide) | Promotes |

| Base | Potassium Carbonate ( | Anhydrous; acts as an acid scavenger.[1] |

| Stoichiometry | 1.5 : 1 (Ligand : Cl sites) | Excess ligand ensures high conversion.[1] |

| Temperature | 70°C | Optimal balance between kinetics and side reactions.[1] |

| Time | 24 Hours |

Step-by-Step Procedure:

-

Swelling: Place 1.0 g of Chloromethylated Polystyrene beads in a 100 mL round-bottom flask. Add 30 mL of DMF and allow to swell for 2 hours at room temperature. Swelling is critical to expose internal reactive sites.[1]

-

Activation: Add 2.0 g (approx. 15 mmol) of anhydrous

to the flask. -

Ligand Addition: Dissolve 1.5 equivalents (relative to the polymer's Cl content) of This compound in 10 mL DMF and add to the reaction mixture.

-

Heating: Heat the mixture to 70°C under magnetic stirring (or gentle overhead stirring to prevent bead attrition). Maintain for 24 hours .

-

Washing (Crucial):

-

Filter the beads.[1]

-

Wash

with DMF (remove unreacted ligand).[1] -

Wash

with Deionized Water (remove salts).[1] -

Wash

with Methanol (shrink and dry).[1] -

Optional Acid Wash: Wash with 0.1 M HCl to protonate the dimethylamino groups (converting to chloride salt form for storage), then rinse with water.[1]

-

-

Drying: Dry in a vacuum oven at 50°C overnight.

Characterization & Validation

To ensure scientific integrity, the grafted polymer must be validated using the following methods.

A. FTIR Spectroscopy (Structural Confirmation)

-

Disappearance: The sharp peak at 1260 cm

( -

Appearance:

B. Elemental Analysis (Quantification)

Calculate the Degree of Functionalization (DF) using the Nitrogen content.[1]

C. X-ray Photoelectron Spectroscopy (XPS)

-

Scan for N 1s core level.[1]

-

Deconvolute the N 1s peak: Look for signals at 399.5 eV (Amine/Imine) and 401.5 eV (Protonated amine/Oxime).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Grafting Yield | Poor swelling of polymer.[1] | Switch solvent to DMSO or NMP; increase swelling time.[1] |

| Bead Fragmentation | Mechanical stress.[1] | Use an overhead stirrer instead of a magnetic bar. |

| Side Reactions | Hydrolysis of Cl groups.[1] | Ensure all reagents (especially |

| Low Metal Uptake | Pore blockage.[1] | Use a lower degree of cross-linking (e.g., 1-2% DVB) in the starting resin.[1] |

References

-

Synthesis of Amidoxime Ligands

-

Grafting Mechanisms on Chloromethyl Polystyrene

-

Amidoxime Chelation Chemistry

-

Reaction of Amidoximes with Electrophiles

Sources

preparation of amidoxime-functionalized polyethylene fibers

Application Note & Protocol Guide

Topic: Preparation of Amidoxime-Functionalized Polyethylene Fibers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Amidoxime-functionalized polyethylene fibers are advanced materials with significant potential in diverse fields, including environmental remediation for heavy metal capture, and biomedical applications such as drug delivery and antimicrobial surfaces. The high chemical inertness of the polyethylene (PE) backbone provides excellent mechanical strength and stability, while the grafted amidoxime groups offer potent chelating sites for a variety of ions and molecules.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of these functionalized fibers. The process is primarily a two-stage chemical modification: first, the grafting of nitrile-containing monomers, such as acrylonitrile (AN), onto the PE fiber surface, followed by the chemical conversion of the nitrile moieties into amidoxime groups. This document outlines the radiation-induced grafting (RIG) methodology, a clean and highly adaptable technique, and provides robust protocols for the subsequent amidoximation reaction and essential characterization techniques to validate the synthesis.

Principle of Synthesis

The functionalization of chemically inert polyethylene fibers is achieved through a surface-grafting approach, which introduces new chemical functionalities without altering the bulk properties of the core material. The overall synthesis pathway involves two primary steps:

-

Graft Polymerization: The PE fiber backbone is first activated to create radical sites. This is commonly achieved using high-energy sources like gamma radiation or electron beams.[3][4] These activated sites initiate the polymerization of a nitrile-containing monomer, typically acrylonitrile (AN), which covalently bonds polyacrylonitrile (PAN) chains to the PE surface. This step is critical as it introduces the necessary nitrile (-C≡N) precursor groups.

-

Amidoximation: The grafted PAN chains are then treated with a hydroxylamine (NH₂OH) solution. This reaction converts the nitrile groups into amidoxime groups (-C(NH₂)=NOH), which are excellent chelating agents for metal ions.[5][6][7] The efficiency of this conversion is crucial for the final performance of the material.

This two-step process effectively transforms an inert polymer fiber into a high-capacity functional material.

Experimental Workflow Overview

The logical flow of the synthesis and characterization process is depicted below. Each major step is designed to be validated by specific analytical techniques before proceeding to the next, ensuring a self-validating and reliable protocol.

Caption: Overall experimental workflow from pristine PE fibers to characterized amidoxime-functionalized fibers.

Detailed Experimental Protocols

Protocol 1: Radiation-Induced Grafting of Acrylonitrile onto Polyethylene Fibers

This protocol describes the grafting of polyacrylonitrile (PAN) onto PE fibers using the pre-irradiation technique. This method minimizes the formation of homopolymer in the reaction solution by irradiating the PE backbone first, creating trapped free radicals before introducing the monomer.[3]

Materials:

-

Polyethylene (PE) fibers (e.g., low-density PE or ultra-high-molecular-weight PE).

-

Acrylonitrile (AN), inhibitor removed.

-

Methanol (MeOH).

-

Deionized (DI) water.

-

Ferric chloride (FeCl₃) (optional, as a homopolymerization inhibitor).[8][9]

-

Reaction vessel with a nitrogen inlet.

-

Gamma radiation source (e.g., ⁶⁰Co).

Procedure:

-

Fiber Preparation: Wash the pristine PE fibers with acetone and DI water to remove any surface impurities or sizing agents. Dry the fibers thoroughly in a vacuum oven at 50°C for 12 hours. Weigh the dry fibers (W₀).

-

Irradiation: Place the dried PE fibers in glass ampoules. Evacuate the ampoules and seal them under vacuum or fill with an inert gas like nitrogen. Irradiate the fibers using a ⁶⁰Co gamma source at a specific dose. A total dose between 25-100 kGy is typically effective.[3][8]

-

Causality Note: The irradiation dose is a critical parameter. Higher doses create more radical sites, leading to a higher degree of grafting, but excessive radiation can cause polymer chain scission and degrade the mechanical properties of the fibers.[3]

-

-

Grafting Reaction:

-

Prepare the grafting solution. A common solvent system is a mixture of methanol and water (e.g., 30% methanol in water).[8] The monomer (AN) concentration can be varied, for instance, between 20-80% (v/v).

-

To suppress homopolymerization, 0.1-2.5% (wt%) of FeCl₃ can be added to the solution.[8][9]

-

Transfer the irradiated PE fibers immediately from the ampoules to the reaction vessel containing the grafting solution.

-

Purge the vessel with nitrogen for 20-30 minutes to remove dissolved oxygen, which can terminate the radical polymerization.

-

Heat the reaction mixture to 45-60°C and maintain for 2-4 hours with gentle stirring.[10]

-

-

Purification:

-

After the reaction, remove the fibers and wash them thoroughly with a solvent for polyacrylonitrile, such as dimethylformamide (DMF), to remove any homopolymer that may have formed.

-

Subsequently, wash the fibers with ethanol and DI water to remove residual DMF and unreacted monomer.

-

Dry the grafted fibers (PE-g-PAN) in a vacuum oven at 60°C to a constant weight (W₁).

-

-

Calculation of Grafting Degree (GD):

-

The degree of grafting is calculated gravimetrically using the following formula: GD (%) = [(W₁ - W₀) / W₀] × 100

-

Protocol 2: Amidoximation of PE-g-PAN Fibers

This protocol details the conversion of the nitrile groups on the PE-g-PAN fibers into amidoxime groups.

Materials:

-

PE-g-PAN fibers.

-

Hydroxylamine hydrochloride (NH₂OH·HCl).

-

Potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃).

-

Methanol (MeOH) or Ethanol (EtOH).

-

Deionized (DI) water.

-

pH meter.

-

Reaction vessel.

Procedure:

-

Prepare the Reaction Solution: Prepare a solution of hydroxylamine hydrochloride in a methanol/water or ethanol/water mixture (e.g., 1:1 v/v). A typical concentration is 3-10% (w/v) NH₂OH·HCl.[8]

-

pH Adjustment: Adjust the pH of the hydroxylamine solution to a neutral or slightly alkaline value (pH 7-9) by slowly adding KOH or Na₂CO₃.[8]

-

Causality Note: The reaction between nitriles and hydroxylamine is pH-dependent. The base neutralizes the HCl, liberating the free hydroxylamine (NH₂OH) which is the active nucleophile required for the reaction.[11] Extremely high pH should be avoided as it can lead to hydrolysis of the nitrile groups into amides or carboxylic acids.[12][13]

-

-

Amidoximation Reaction:

-

Immerse the PE-g-PAN fibers in the pH-adjusted hydroxylamine solution.

-

Heat the mixture to 60-80°C and maintain for 1-3 hours with gentle stirring.[8]

-

-

Purification:

-

After the reaction, filter the fibers and wash them extensively with DI water to remove residual salts and hydroxylamine.

-

Finally, dry the amidoxime-functionalized PE fibers (PE-AO) in a vacuum oven at 50°C to a constant weight (W₂).

-

Chemical Reaction Pathway

The two-stage chemical transformation is illustrated below.

Caption: Chemical scheme for the .

Characterization and Data Interpretation

Validation of each synthesis step is crucial. The following techniques are recommended.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is the most direct method to confirm the chemical transformations.

-

Pristine PE: The spectrum will show characteristic peaks for C-H stretching and bending vibrations around 2906-2846 cm⁻¹, 1468 cm⁻¹, and 715 cm⁻¹.[10]

-

PE-g-PAN: A new, sharp, and distinct peak will appear around 2243 cm⁻¹ , which is the characteristic stretching vibration of the nitrile (-C≡N) group.[14] The appearance of this peak is strong evidence of successful grafting.

-

PE-AO: The sharp nitrile peak at 2243 cm⁻¹ should almost completely disappear.[14] New broad absorption bands will appear in the regions of 3000-3500 cm⁻¹ (N-H and O-H stretching), a strong peak around 1655 cm⁻¹ (C=N stretching), and a peak around 923 cm⁻¹ (N-O stretching).[10] These changes confirm the conversion of nitrile to amidoxime groups.

| Functional Group | Characteristic FTIR Peak (cm⁻¹) | Stage of Synthesis | Reference |

| C-H (in PE) | 2906-2846, 1468 | Pristine, Grafted, Functionalized | [10] |

| -C≡N (Nitrile) | ~2243 | After Grafting (PE-g-PAN) | [14] |

| N-H / O-H | 3000-3500 (broad) | After Amidoximation (PE-AO) | [10] |

| C=N | ~1655 | After Amidoximation (PE-AO) | [10] |

| N-O | ~923 | After Amidoximation (PE-AO) | [10] |

Scanning Electron Microscopy (SEM)

SEM is used to analyze the surface morphology of the fibers at each stage.

-

Pristine PE: Typically shows a relatively smooth and uniform surface.[10][15]

-

PE-g-PAN & PE-AO: After grafting and functionalization, the fiber surface may appear rougher or thicker due to the presence of the grafted polymer layers.[8][16] SEM imaging can confirm that the modification process did not cause significant physical damage (e.g., fractures) to the fibers. High magnification can sometimes reveal the texture of the grafted layer.[17][18]

Thermal Gravimetric Analysis (TGA)

TGA can be used to assess the thermal stability of the modified fibers and can also provide secondary evidence of grafting. The grafted polymer chains (PAN and its amidoxime derivative) have different degradation profiles than the PE backbone. The TGA curve of the functionalized fiber will show a multi-step degradation pattern, distinguishing it from the single-step degradation of pristine PE.[8]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no grafting (No -CN peak in FTIR) | Insufficient irradiation dose; Presence of oxygen; Inactive monomer. | Increase irradiation dose. Ensure the reaction is performed under an inert atmosphere (N₂). Use freshly distilled acrylonitrile to remove inhibitors. |

| High amount of homopolymer | High monomer concentration; Lack of inhibitor; High reaction temperature. | Reduce monomer concentration. Add an inhibitor like FeCl₃ to the grafting solution.[8] Lower the reaction temperature. |

| Incomplete amidoximation (-CN peak remains) | Insufficient reaction time or temperature; Incorrect pH; Degraded hydroxylamine solution. | Increase reaction time or temperature (up to 80°C). Ensure pH is between 7-9.[8] Use a freshly prepared hydroxylamine solution. |

| Fiber brittleness/degradation | Excessive irradiation dose; Harsh chemical treatment. | Reduce the total irradiation dose. Avoid excessively high temperatures or prolonged exposure to harsh acidic/basic conditions. |

Safety Precautions

-

Acrylonitrile (AN): AN is toxic, flammable, and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydroxylamine Hydrochloride: It is corrosive and can be harmful if inhaled or ingested. Handle with appropriate PPE. The reaction can be exothermic, especially during pH adjustment.

-

Gamma Radiation: All procedures involving gamma radiation must be performed by trained personnel in a certified facility with appropriate shielding and safety protocols.

References

-

Abdel-Hady, E. E., et al. (2022). Synthesis of Amidoxime Adsorbent by Radiation-Induced Grafting of Acrylonitrile/Acrylic Acid on Polyethylene Film and Its Application in Pb Removal. MDPI. Available at: [Link]

-

Li, Y., et al. (2022). Quaternized and Hyperbranched Amidoxime-Modified Ultra-High-Molecular-Weight Polyethylene Fiber for Uranium Extraction from Seawater. MDPI. Available at: [Link]

-

Miura, M., & Kawamatsu, S. (1962). Graft Polymerization of Acrylonitrile on Polyethylene and Polypropyrene by the Technique of Pre-irradiation in Vacuum. Kobunshi Kagaku. Available at: [Link]

-

Zhao, Y., et al. (2015). Amidoxime functionalization of mesoporous silica and its high removal of U(vi). Polymer Chemistry. Available at: [Link]

- Liu, Y., et al. (2009). The investigation of polyethylene surface modification by cold plasma induced grafting polymerization of acrylonitrile. Journal of Shandong University (Engineering Science).

-

Wang, Z., et al. (2019). Amidoxime-Functionalized Macroporous Carbon Self-Refreshed Electrode Materials for Rapid and High-Capacity Removal of Heavy Metal from Water. ACS Publications. Available at: [Link]

- Zhang, Z., et al. (2023). Enhancement of adsorptive activity for removing heavy metal ions via amidoxime functionalized silica-based aerogels. Chemical Engineering Journal.

-

Mahltig, B., & Grethe, T. (2022). High-Performance and Functional Fiber Materials—A Review of Properties, Scanning Electron Microscopy SEM and Electron Dispersive Spectroscopy EDS. MDPI. Available at: [Link]

- Abdel Naby, A. S. (2012). Synthesis, characterization, and amidoximation of diaminomaleodinitrile‐functionalized polyethylene terephthalate grafts for collecting heavy metals from wastewater. Journal of Applied Polymer Science.

-

Cuellar, A., et al. (2024). Cu@Ag Nanoparticles Coating onto Polyethylene Terephthalate Films Functionalized with Amino Groups: Antimicrobial Activity. MDPI. Available at: [Link]

-

Ponomarev, A. N., et al. (2021). Mechanism of Post-Radiation-Chemical Graft Polymerization of Styrene in Polyethylene. Polymers. Available at: [Link]

- Kennedy, A. J., et al. (2020). Microstructure of amide-functionalized polyethylenes determined by NMR relaxometry.

-

Singh, S., et al. (2023). Exploring poly (amidoxime)-grafted graphene oxide for Cr (VI) remediation: synthesis, kinetics, and mechanism. Taylor & Francis Online. Available at: [Link]

-

ResearchGate. (n.d.). FTIR data of nitrile (1 c and 2) and amidoxime (1 c‐AO and 2‐AO)... [Image]. ResearchGate. Available at: [Link]

-

Yu, R., et al. (2021). A novel amidoxime modified polyethylene nanofibrous membrane with high uranium adsorption capacity. Journal of University of Science and Technology of China. Available at: [Link]

- Uyar, T., et al. (2019). Amidoxime functionalized Polymers of Intrinsic Microporosity (PIM-1) electrospun ultrafine fibers for rapid removal of uranyl ions from water. University of Bristol Research Portal.

- E-Nour, K. A., et al. (1996). Radiation‐induced graft polymerization of acrylonitrile onto isotactic polypropylene and poly(tetrafluoroethylene–ethylene) copolymer films. Journal of Applied Polymer Science.

-

Demey, H., et al. (2021). Amidoxime Functionalization of Algal/Polyethyleneimine Beads for the Sorption of Sr(II) from Aqueous Solutions. Polymers. Available at: [Link]

-

El-Arnaouty, M. B., et al. (2011). Synthesis and Characterization of Grafted Polystyrene with Acrylonitrile using Gamma-Irradiation. Science Alert. Available at: [Link]

- ResearchGate. (n.d.). Adsorption Behavior of Metal Ions by Amidoxime Chelating Resins [Image].

-

Gill, G., et al. (2016). Polymer-Supported Bifunctional Amidoximes for the Sorption of Uranium from Seawater. Industrial & Engineering Chemistry Research. Available at: [Link]

- ResearchGate. (n.d.). Preparation of amidoxime and polyamine bifunctional modified wet-spun polyacrylonitrile–polyamidoxime fibers for adsorption of U(VI) from aqueous solution [Image].

-

Ladizesky, N. H., & Ward, I. M. (1991). Scanning Electron Microscopy of High-Modulus Polyethylene Fibres. DigitalCommons@USU. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of hydroxylamine hydrochloride with PAN nitrile group [Image]. ResearchGate. Available at: [Link]

- ResearchGate. (n.d.). Characterization of Functionalized Low Density Polyethylene/Polyaniline Nano Fiber Composite [Image].

-

ResearchGate. (n.d.). Conversion of Nitrile to Amidoxime [Image]. ResearchGate. Available at: [Link]

- Nilchi, A., et al. (2008). Adsorption properties of amidoxime resins for separation of metal ions from aqueous systems. Reactive & Functional Polymers.

- ResearchGate. (n.d.). Amidoxime functionalized Polymers of Intrinsic Microporosity (PIM-1)

- Khan, F., et al. (2013). Radiation-Induced Graft Copolymerization of Methacrylonitrile onto Poly (Tetrafluoroethylene-co-ethylene) Film by Discontinuous. Bangladesh Journals Online.

-

Bakó, I., et al. (2019). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry. Available at: [Link]

-

Phenom-World. (2017). Fiber Analysis – Using SEM for the Quality Analysis of Fibers. AZoM. Available at: [Link]

-

LibreTexts. (2023). Conversion of nitriles to amides. Chemistry LibreTexts. Available at: [Link]

-

Tither, M., & Ekwuru, G. N. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Clement, B., et al. (2017). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. Available at: [Link]

- Sandt, C., et al. (2021). Use and misuse of FTIR spectroscopy for studying the bio-oxidation of plastics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Park, H., & Lee, H. (2012). Water-Free Hydrolysis of Nitriles into Amides Using Acetaldoxime with a Rh(I)

- Hosseinzadeh, H. (2012).

- Uyar, T., et al. (2018). Amidoxime functionalized Polymers of Intrinsic Microporosity (PIM-1) electrospun ultrafine fibers for rapid removal of. İYTE.

- Scribd. (n.d.). FTIR Analysis of Polyethylene Grades. Scribd.

-

Zhang, W., et al. (2020). Nitrene transfer reaction with hydroxylamine derivatives. Chemical Communications. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of amidoxime through “nitrile and hydroxylamine” and its resonating structures [Image]. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. Sci-Hub. Graft Polymerization of Acrylonitrile on Polyethylene and Polypropyrene by the Technique of Pre-irradiation in Vacuum / Kobunshi Kagaku, 1962 [sci-hub.box]

- 4. Mechanism of Post-Radiation-Chemical Graft Polymerization of Styrene in Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Quaternized and Hyperbranched Amidoxime-Modified Ultra-High-Molecular-Weight Polyethylene Fiber for Uranium Extraction from Seawater [mdpi.com]

- 11. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. justc.ustc.edu.cn [justc.ustc.edu.cn]

- 15. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. azom.com [azom.com]

Application Notes & Protocols for Uranium Extraction from Seawater Using Amidoxime Ligands

Audience: Researchers, materials scientists, and chemical engineers.

Abstract: The world's oceans contain an estimated 4.5 billion tons of uranium, a quantity that vastly exceeds terrestrial reserves and could fuel nuclear power generation for millennia.[1][2] However, extracting it is a formidable challenge due to its extremely low concentration (≈3.3 ppb) and the complex, competitive ionic environment of seawater.[3][4] Amidoxime-based adsorbents have emerged as the most promising technology for this purpose, demonstrating a remarkable affinity for the uranyl cation ([UO₂]²⁺).[3][5] This document provides a comprehensive guide to the principles, synthesis, and application of amidoxime-based adsorbents for uranium extraction from seawater. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to advance this critical field of resource recovery.

Core Principles: The Chemistry of Uranyl-Amidoxime Interaction

The efficacy of amidoxime-based adsorbents stems from the unique chemical properties of the amidoxime functional group (—C(NH₂)=NOH). This group acts as a powerful chelating agent for the uranyl ion, which exists predominantly as the stable uranyl tricarbonate anion, [UO₂(CO₃)₃]⁴⁻, in seawater.[6]

The extraction process involves a ligand exchange reaction where the amidoxime groups displace the carbonate ligands to form a more stable complex with the uranyl ion.[6][7] The binding is complex and can occur through several motifs, including monodentate, bidentate, and η² coordination, with the exact nature still being an active area of research.[6][8] The amphoteric nature of the amidoxime group, possessing both an acidic oxime and a basic amine, allows for effective chelation under the slightly alkaline conditions of seawater (pH ≈ 8).[3][9] Quantum chemical studies have confirmed that amidoxime groups exhibit higher binding energies with uranyl than other functional groups like carboxylates, although a synergistic effect between amidoxime and carboxyl groups can enhance overall uranium adsorbability.[6]

Adsorbent Synthesis: Preparation of Amidoxime-Grafted Polyethylene Fibers